2-But-3-en-2-yloxy-1,3-benzothiazole
Description
2-But-3-en-2-yloxy-1,3-benzothiazole is a benzothiazole derivative featuring a butenyloxy substituent at position 2 of the heterocyclic ring. Benzothiazoles are privileged scaffolds in medicinal and materials chemistry due to their aromatic stability, tunable electronic properties, and diverse biological activities.
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-but-3-en-2-yloxy-1,3-benzothiazole |
InChI |
InChI=1S/C11H11NOS/c1-3-8(2)13-11-12-9-6-4-5-7-10(9)14-11/h3-8H,1H2,2H3 |
InChI Key |
CMRRHKHDDDNPJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-But-3-en-2-yloxy-1,3-benzothiazole can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials . Industrial production methods often utilize microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques to enhance efficiency and yield .
Chemical Reactions Analysis
2-But-3-en-2-yloxy-1,3-benzothiazole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like halogens or alkylating agents.
Cyclization: The compound can undergo cyclization reactions to form various derivatives with different biological activities.
Scientific Research Applications
2-But-3-en-2-yloxy-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-But-3-en-2-yloxy-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase in bacteria, leading to the disruption of DNA replication and cell division . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The electronic and steric effects of substituents at position 2 significantly alter benzothiazole properties. Key analogs include:
Key Observations:
- Electron Density Modulation : The butenyloxy group (-O-CH₂-C≡CH₂) is electron-withdrawing, similar to propynyloxy substituents. This contrasts with electron-donating groups like -NH₂ or -SMe, which increase ring electron density .
- Steric Effects : The branched butenyloxy group may hinder interactions with enzymatic pockets compared to planar substituents (e.g., phenyl).
Electronic and Spectroscopic Trends
- IR/NMR Shifts : Electron-withdrawing substituents (e.g., -O-CH₂-C≡CH₂) downfield-shift aromatic protons in ¹H NMR, as seen in propynyloxy analogs .
- π-Electron Delocalization : Benzene rings in benzothiazoles exhibit higher delocalization than thiazole rings, but substituents like -SMe reduce this effect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
